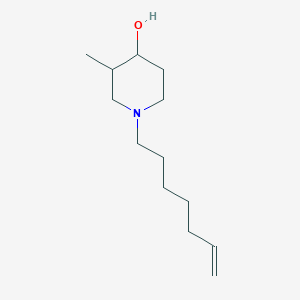
2-(1-Pyrrolidinyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyrrolidinyl)-4-quinazolinamine, also known as PPQ, is a small molecule that has shown potential as a therapeutic agent in various scientific studies. PPQ belongs to the class of quinazolinamines, which are known to have diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(1-Pyrrolidinyl)-4-quinazolinamine is not fully understood, but it is believed to act through multiple pathways. 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to inhibit the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-(1-Pyrrolidinyl)-4-quinazolinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In neurology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have neuroprotective effects and may improve cognitive function. In immunology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Pyrrolidinyl)-4-quinazolinamine has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, 2-(1-Pyrrolidinyl)-4-quinazolinamine has some limitations, including its poor solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for 2-(1-Pyrrolidinyl)-4-quinazolinamine research. One area of interest is the development of 2-(1-Pyrrolidinyl)-4-quinazolinamine derivatives with improved solubility and stability. Another area of interest is the investigation of the potential of 2-(1-Pyrrolidinyl)-4-quinazolinamine in combination with other therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Pyrrolidinyl)-4-quinazolinamine and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-(1-Pyrrolidinyl)-4-quinazolinamine is a small molecule with potential therapeutic applications in cancer research, neurology, and immunology. The synthesis method of 2-(1-Pyrrolidinyl)-4-quinazolinamine has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 2-(1-Pyrrolidinyl)-4-quinazolinamine as a therapeutic agent.
Méthodes De Synthèse
2-(1-Pyrrolidinyl)-4-quinazolinamine can be synthesized via a multi-step reaction process involving the condensation of 2-aminobenzonitrile and pyrrolidine. The resulting intermediate is then reacted with various reagents to obtain the final product. The synthesis method of 2-(1-Pyrrolidinyl)-4-quinazolinamine has been optimized by several researchers to increase the yield and purity of the compound.
Applications De Recherche Scientifique
2-(1-Pyrrolidinyl)-4-quinazolinamine has been extensively studied in various scientific fields, including cancer research, neurology, and immunology. In cancer research, 2-(1-Pyrrolidinyl)-4-quinazolinamine has shown potential as a therapeutic agent in the treatment of various types of cancer, including lung cancer, breast cancer, and prostate cancer. In neurology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-11-9-5-1-2-6-10(9)14-12(15-11)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWSKPZBJDKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-YL)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)





![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)